Thiophosphonic acid
Overview
Description
Thiophosphonic acid is an inorganic compound with the chemical formula H₃PO₃S. Structurally, it is derived from phosphoric acid, where one oxygen atom is replaced by a sulfur atom. This compound is colorless and is rarely isolated in pure form, often existing as a solution
Preparation Methods
Thiophosphonic acid can be synthesized through a multistep process. One common method involves the base hydrolysis of phosphorus pentasulfide to produce dithiophosphate, which is then isolated as its barium salt. The barium salt is decomposed with sulfuric acid, precipitating barium sulfate and liberating free dithiophosphoric acid. Under controlled conditions, dithiophosphoric acid hydrolyzes to give this compound .
Synthetic Route:
Base Hydrolysis of Phosphorus Pentasulfide: [ \text{P}_2\text{S}_5 + 6 \text{NaOH} \rightarrow 2 \text{Na}_3\text{PO}_2\text{S}_2 + \text{H}_2\text{S} + 2 \text{H}_2\text{O} ]
Isolation as Barium Salt: [ 2 \text{Na}_3\text{PO}_2\text{S}_2 + 3 \text{BaCl}_2 \rightarrow 2 \text{Ba}_3(\text{PO}_2\text{S}_2)_2 + 6 \text{NaCl} ]
Decomposition with Sulfuric Acid: [ \text{Ba}_3(\text{PO}_2\text{S}_2)_2 + 3 \text{H}_2\text{SO}_4 \rightarrow 3 \text{BaSO}_4 + 2 \text{H}_3\text{PO}_2\text{S}_2 ]
Hydrolysis to this compound: [ \text{H}_3\text{PO}_2\text{S}_2 + \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3\text{S} + \text{H}_2\text{S} ]
Chemical Reactions Analysis
Thiophosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: this compound can undergo substitution reactions where the sulfur atom is replaced by other atoms or groups.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic acids.
Scientific Research Applications
Thiophosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential use in drug development and as a radioprotective agent.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors
Mechanism of Action
The mechanism of action of thiophosphonic acid involves its interaction with molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes. These complexes can inhibit enzyme activity or alter biochemical pathways. The sulfur atom in this compound plays a crucial role in its reactivity and binding properties .
Comparison with Similar Compounds
Thiophosphonic acid is unique due to the presence of a sulfur atom replacing an oxygen atom in its structure. Similar compounds include:
Phosphoric Acid (H₃PO₄): Lacks the sulfur atom, making it less reactive in certain conditions.
Phosphonic Acid (H₃PO₃): Similar structure but without the sulfur atom, leading to different chemical properties.
Phosphinic Acid (H₃PO₂): Contains fewer oxygen atoms, resulting in distinct reactivity and applications
Properties
IUPAC Name |
hydroxy-oxo-sulfanylphosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HO2PS/c1-3(2)4/h(H-,1,2,4)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZHGKFIGVRMNT-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[P+](=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2PS+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315355 | |
Record name | Phosphonothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19028-32-1 | |
Record name | Thiophosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019028321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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